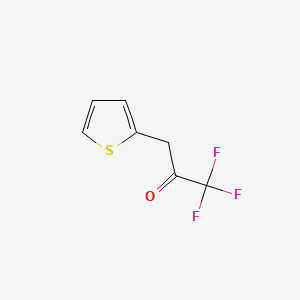

1,1,1-Trifluoro-3-(2-thienyl)acetone

Description

Contextualization within Organofluorine Chemistry and Thiophene (B33073) Chemistry

The presence of the trifluoromethyl (-CF3) group firmly places 1,1,1-Trifluoro-3-(2-thienyl)acetone within the realm of organofluorine chemistry. The -CF3 group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics are highly sought after in the development of pharmaceuticals and advanced materials. The introduction of a trifluoromethyl group can significantly alter the chemical and physical properties of a molecule.

Simultaneously, the thiophene ring, a sulfur-containing aromatic heterocycle, situates the compound within thiophene chemistry. Thiophene and its derivatives are known for their diverse biological activities and are integral components in many pharmaceuticals and organic electronic materials. The thiophene moiety in this compound provides a versatile scaffold that can be further functionalized, allowing for the synthesis of a wide array of more complex molecules.

Significance and Evolution of Research on the Chemical Compound

The significance of this compound is closely tied to its role as a building block in organic synthesis. Much of the research interest in this compound has evolved from the extensive studies on its close analogue, 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione, more commonly known as thenoyltrifluoroacetone (HTTA). HTTA was first introduced as an analytical reagent in 1947 and has been widely used as a chelating agent for the extraction of metal ions, particularly lanthanides and actinides. nih.gov

The primary synthesis route to this compound and related β-diketones is the Claisen condensation. wikipedia.org This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In the case of this compound, this typically involves the reaction of ethyl trifluoroacetate (B77799) with 2-acetylthiophene (B1664040). The mechanism proceeds through the formation of an enolate, which then acts as a nucleophile. wikipedia.orglibretexts.org

Table 1: General Synthesis Parameters for Trifluoromethyl Ketones via Claisen-type Condensation

| Parameter | Description | Typical Conditions/Reagents |

| Ketone Substrate | The non-fluorinated ketone providing the carbon backbone. | 2-Acetylthiophene |

| Fluorinated Ester | The source of the trifluoroacetyl group. | Ethyl trifluoroacetate |

| Base | Promotes the formation of the enolate. | Sodium hydride (NaH), Sodium ethoxide (NaOEt), Lithium diisopropylamide (LDA) |

| Solvent | The reaction medium. | Tetrahydrofuran (B95107) (THF), Diethyl ether, Benzene (B151609) |

| Work-up | Neutralization and isolation of the product. | Aqueous acid (e.g., HCl) |

This table presents generalized conditions based on literature for Claisen condensations to produce trifluoromethyl ketones. Specific conditions for this compound may vary.

Current Research Trends and Challenges

Current research involving this compound and similar structures is multifaceted, with significant efforts in materials science and medicinal chemistry.

In materials science , these compounds serve as precursors to β-diketonate ligands for the formation of metal complexes. These complexes, particularly with rare-earth elements like europium, can exhibit strong luminescence, making them candidates for use in organic light-emitting diodes (OLEDs). wikipedia.org The trifluoromethyl group can enhance the volatility and solubility of these complexes, which is advantageous for device fabrication.

In medicinal chemistry , the incorporation of the trifluoromethyl-thiophene scaffold is a strategy to create novel bioactive molecules. The unique combination of the electron-withdrawing -CF3 group and the thiophene ring can lead to compounds with desirable pharmacological profiles.

Despite its utility, research with this compound is not without its challenges :

Synthesis and Purification: While the Claisen condensation is a well-established reaction, achieving high yields and purity can be challenging. Side reactions and the formation of by-products can complicate the purification process. The stability of the resulting β-diketone can also be a concern, as some are prone to decomposition.

Reagent Handling: The synthesis often requires strong bases and anhydrous conditions, which necessitates careful handling and specialized equipment.

Characterization: While standard analytical techniques are used, the presence of the fluorine atoms can add complexity to the interpretation of NMR spectra, requiring specialized knowledge.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5F3OS | libretexts.orgrsc.org |

| Molecular Weight | 194.17 g/mol | libretexts.org |

| Monoisotopic Mass | 194.00132 g/mol | libretexts.org |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-thiophen-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKNXYCQJHKJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162965 | |

| Record name | 1,1,1-Trifluoro-3-(2-thienyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-33-0 | |

| Record name | 1,1,1-Trifluoro-3-(2-thienyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-(2-thienyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014529330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-3-(2-thienyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3-(2-thienyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-3-(2-THIENYL)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KUD7RM4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1,1 Trifluoro 3 2 Thienyl Acetone

Established Synthetic Routes and Their Refinements

The synthesis of β-dicarbonyl compounds, which are key precursors for molecules like 1,1,1-Trifluoro-3-(2-thienyl)acetone, has traditionally been dominated by the Claisen condensation reaction. This reaction involves the carbon-carbon bond formation between two esters or an ester and a carbonyl compound in the presence of a strong base. wikipedia.org

Catalytic Approaches in Synthesis

The primary established route for synthesizing the precursor to this compound, namely 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (a β-diketone commonly known as Thenoyltrifluoroacetone or HTTA), is the Claisen condensation of 2-acetylthiophene (B1664040) with an ethyl trifluoroacetate (B77799). beilstein-journals.orgwikipedia.org The catalytic approach in this synthesis is centered on the choice of base and solvent system, which significantly influences reaction efficiency and product yield.

Initially, sodium alkoxides like sodium ethoxide (NaOEt) in diethyl ether were frequently used. beilstein-journals.org However, refinements have led to the widespread adoption of stronger, non-nucleophilic bases such as sodium hydride (NaH). beilstein-journals.orgfluorine1.ru The use of NaH offers the advantage of driving the reaction to completion by irreversibly deprotonating the alcohol byproduct, thus shifting the equilibrium. fluorine1.ru Tetrahydrofuran (B95107) (THF) has been identified as a more suitable solvent than ether, as it is highly miscible with the reactants and effectively solubilizes the resulting sodium enolates, leading to homogeneous reaction mixtures. beilstein-journals.org Research has shown that using at least a two-fold molar excess of NaH relative to the ketone optimizes the yield by ensuring complete reaction and scavenging any water or alcohol present. beilstein-journals.orgfluorine1.ru

Further refinements have explored heterogeneous catalysts to simplify the process and improve its environmental footprint. For the related Claisen condensation to produce ethyl trifluoroacetoacetate, a key intermediate, heterogeneous catalysts derived from divalent and trivalent metal salts have been developed. google.com These solid catalysts can be easily separated from the reaction mixture, offering a significant advantage over traditional homogeneous bases that require complex workup procedures. google.com

Table 1: Optimization of Reaction Conditions for the Synthesis of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione via Claisen Condensation This table, adapted from studies on the synthesis of a key precursor, illustrates the impact of different catalytic systems.

| Base | Solvent | Ketone:Ester:Base Ratio | Key Observation | Reference |

|---|---|---|---|---|

| NaOEt | Et₂O | 1:1.2:1.2 | Traditional method, often requires laborious purification via copper chelate precipitation. | beilstein-journals.org |

| NaH (60% in oil) | Toluene | 1:1:2 | Moderate yields, some challenges with heterogeneity. | fluorine1.ru |

| NaH (60% in oil) | THF | 1:1:2 | Improved performance due to better solubility of intermediates, leading to higher yields. | beilstein-journals.org |

Multi-Step Synthesis Strategies

The direct synthesis of this compound involves a multi-step approach, as it is not a direct product of a simple condensation. A plausible synthetic pathway can be constructed based on established organometallic and fluorination chemistries.

One effective strategy begins with the preparation of 2-acetylthiophene, which is readily synthesized via the Friedel-Crafts acylation of thiophene (B33073). wikipedia.org The resulting ketone serves as a versatile starting material. From here, rather than a Claisen condensation, a more direct route to the target ketone involves the trifluoromethylation of a suitable precursor derived from thiophene.

A robust multi-step strategy is as follows:

Preparation of Thiophene-2-acetic acid : This can be achieved from 2-acetylthiophene through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Activation of the Carboxylic Acid : The thiophene-2-acetic acid is then activated, for instance, by converting it into an acid chloride or an ester.

Trifluoromethylation : The activated carboxylic acid derivative is reacted with a trifluoromethylating agent. Modern methods allow for the direct conversion of carboxylic acids to trifluoromethyl ketones. One such protocol uses (diethylamino)sulfur trifluoride (DAST) as a mediator and trimethyl(trifluoromethyl)silane (TMSCF₃) as the nucleophilic CF₃ source. georgiasouthern.edu This approach is notable for its mild conditions and avoidance of toxic heavy metals. georgiasouthern.edu An alternative involves treating the acid with LDA to form an enediolate, which is then trifluoroacetylated, followed by decarboxylation to yield the trifluoromethyl ketone. organic-chemistry.org

Novel Synthetic Approaches and Their Mechanistic Elucidation

Recent research has focused on developing more efficient, sustainable, and selective methods for the synthesis of trifluoromethyl ketones.

Exploration of Sustainable and Green Chemistry Methodologies

A significant advancement in green chemistry is the use of fluoroform (HCF₃) as an economical and readily available feedstock for trifluoromethylation. beilstein-journals.orgbeilstein-journals.orgnih.gov Fluoroform is an industrial byproduct and a potent greenhouse gas, making its utilization in synthesis environmentally beneficial. beilstein-journals.orgnih.gov A developed method enables the conversion of various methyl esters into the corresponding trifluoromethyl ketones with high efficiency by reacting them with fluoroform in the presence of potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) at low temperatures. beilstein-journals.orgbeilstein-journals.org This protocol avoids the use of more expensive trifluoromethylating reagents. nih.gov

Other green approaches focus on developing metal-free reaction conditions. For example, the trifluoromethylation of carboxylic acids can be achieved using fluoroarenes to activate the acid group and generate the trifluoromethyl anion in situ, completely avoiding the use of metal catalysts. organic-chemistry.org The use of reusable heterogeneous catalysts, such as heteropoly acids supported on silica (B1680970) for related condensation reactions, also represents a move towards more sustainable processes by simplifying purification and reducing waste. researchgate.net

Table 2: Synthesis of Trifluoromethyl Ketones using Fluoroform (HCF₃) This table showcases the substrate scope and efficiency of a green trifluoromethylation methodology applicable to precursors of the target compound.

| Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) | Yield (%) | Reference |

|---|---|---|---|

| Methyl 2-naphthoate | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 75 | beilstein-journals.org |

| Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 74 | beilstein-journals.org |

| Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 | beilstein-journals.org |

| Methyl biphenyl-4-carboxylate | 1-(Biphenyl-4-yl)-2,2,2-trifluoroethan-1-one | 85 | beilstein-journals.org |

| Methyl adamantanecarboxylate | 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-one | 62 | beilstein-journals.org |

Chemo-, Regio-, and Stereoselective Synthesis

The structure of this compound is prochiral. The development of synthetic methods that can control chemo-, regio-, and stereoselectivity is a key area of modern organic chemistry. For this molecule, stereoselectivity would be crucial in synthesizing chiral derivatives, for example, through the asymmetric reduction of the ketone functionality to a chiral alcohol.

Asymmetric hydrogenation is a powerful tool for this purpose. While specific studies on this compound are not prevalent, research on the asymmetric hydrogenation of the closely related 1,1,1-trifluoroacetone (B105887) provides a blueprint. Using chiral ruthenium-phosphine complexes as catalysts can yield chiral 1,1,1-trifluoroisopropanol with high enantiomeric excess. google.com

Furthermore, novel methods for the chemo- and regioselective construction of fluorinated molecules are continuously being developed. Recent advancements include the tetrafunctionalization of fluoroalkynes to build complex heterocyclic structures with high selectivity, demonstrating precise control over the placement of fluorine atoms and other functional groups without the need for transition metal catalysts. researchgate.net The principles of these advanced strategies, which often involve the clever use of fluorine's electronic properties to direct reactivity, are applicable to the design of sophisticated syntheses for new derivatives of this compound. researchgate.netnih.gov The asymmetric synthesis of amines, many of which are derived from ketones, has also been revolutionized by the use of chiral reagents like tert-butanesulfinamide, which could be applied to create chiral amine derivatives from the target ketone. yale.edu

Kinetic and Thermodynamic Studies of Synthetic Transformations

Understanding the kinetic and thermodynamic aspects of the core reactions is essential for process optimization. For the synthesis of the β-dicarbonyl precursors to this compound, the Claisen condensation provides a rich subject for such studies.

This thermodynamic requirement explains why catalytic amounts of base are insufficient. When a reversible base like sodium ethoxide is used, the system operates under thermodynamic control, favoring the most stable product. ubc.ca However, this also means that a "retro-Claisen" condensation can occur if conditions are altered, where the β-keto ester is cleaved back into two ester molecules. ubc.ca In contrast, using a strong, irreversible base like sodium hydride (NaH) effectively removes the acidic protons from the system and prevents the reverse reaction. This shifts the reaction from thermodynamic control towards kinetic control, where the reaction rate is primarily dependent on the initial condensation step rather than the final equilibrium. ubc.ca

Scale-Up Considerations and Process Optimization

The transition of the synthesis of this compound from a laboratory setting to an industrial scale introduces a host of challenges that necessitate careful consideration and process optimization. The primary synthetic route, a crossed Claisen condensation between 2-acetylthiophene and an ethyl trifluoroacetate, involves highly reactive reagents and potentially exothermic conditions that must be meticulously controlled for safe, efficient, and economically viable production.

Key considerations for the scale-up of this synthesis include reactor design, heat management, reagent addition strategies, and product purification. The Claisen condensation is an equilibrium reaction, and driving it towards the product requires specific strategies, especially at a larger scale. masterorganicchemistry.com The use of a strong base, such as sodium hydride or sodium ethoxide, is crucial for the deprotonation of 2-acetylthiophene to form the nucleophilic enolate. chemicalbook.com However, handling large quantities of pyrophoric reagents like sodium hydride demands specialized equipment and stringent safety protocols to manage the evolution of hydrogen gas. numberanalytics.com

Process optimization efforts are primarily focused on maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. One significant challenge in the crossed Claisen condensation is the potential for self-condensation of 2-acetylthiophene. chemicalbook.com To mitigate this, a common strategy is to slowly add the enolizable ketone (2-acetylthiophene) to a mixture of the non-enolizable ester (ethyl trifluoroacetate) and the base. researchgate.net

The choice of solvent is another critical parameter. While diethyl ether has been traditionally used, its low boiling point and high flammability present challenges for large-scale operations. chemicalbook.com Alternative solvents with higher boiling points and better safety profiles, such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE), are often explored during process optimization. The reaction temperature must also be carefully controlled to balance the reaction rate with the suppression of side reactions. Lower temperatures generally favor higher selectivity but may require longer reaction times.

Continuous flow reactors offer a modern alternative to traditional batch processing for scaling up such reactions. Flow chemistry can provide superior control over reaction parameters like temperature and mixing, leading to improved yields, shorter reaction times, and enhanced safety. researchgate.net

Below is an interactive data table summarizing key parameters and their effects on the synthesis of this compound, based on findings from related syntheses.

Interactive Data Table: Process Optimization Parameters for the Synthesis of this compound

| Parameter | Range/Options | Effect on Yield | Effect on Purity | Notes |

| Base | Sodium Ethoxide, Sodium Hydride, Potassium tert-butoxide | Stronger bases can increase the rate of enolate formation. | Can promote side reactions if not controlled properly. | Sodium hydride requires special handling on a large scale due to its pyrophoric nature. numberanalytics.com |

| Solvent | Diethyl Ether, THF, MTBE | Solvent polarity can influence reaction rate and solubility of intermediates. researchgate.net | Aprotic polar solvents are generally preferred. | Higher boiling point solvents are favored for safety and process control in industrial settings. |

| Temperature | 0 °C to Room Temperature | Higher temperatures increase reaction rate. | Lower temperatures can improve selectivity and reduce byproduct formation. nih.gov | Optimal temperature is a trade-off between reaction time and purity. |

| Reagent Stoichiometry (Ester:Ketone) | 1:1 to 2:1 | An excess of the non-enolizable ester can drive the equilibrium towards the product. chemicalbook.com | Can help minimize the self-condensation of 2-acetylthiophene. | A large excess may complicate purification. |

| Reaction Time | 2 to 24 hours | Longer reaction times can lead to higher conversion. | May also increase the formation of degradation products. | Optimization is key to finding the shortest time for maximum yield. researchgate.net |

| Purification Method | Crystallization, Distillation, Chelate Precipitation | The chosen method significantly impacts the final yield. | Crucial for achieving high purity by removing unreacted starting materials and byproducts. chemicalbook.com | Purification via copper chelate is effective but adds extra steps to the process. chemicalbook.com |

Derivatization Strategies and Functionalization of 1,1,1 Trifluoro 3 2 Thienyl Acetone

Modification of the Thienyl Moiety

The thiophene (B33073) ring is an electron-rich aromatic system that readily participates in various modifications, particularly electrophilic substitution reactions.

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.comuoanbar.edu.iq Reactions typically occur at the C-5 position (α to the sulfur and distal to the side chain), which is the most nucleophilic site. If the C-5 position is blocked, substitution may occur at the C-3 position.

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination of the thiophene ring can be achieved using reagents like N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For example, thiophenes can be brominated to introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions. numberanalytics.com

Nitration: The introduction of a nitro group (–NO2) onto the thiophene ring is typically accomplished using a mixture of nitric acid and sulfuric acid. This yields nitrothiophene derivatives, with the 2-nitro isomer being the predominant product in unsubstituted thiophene. numberanalytics.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). numberanalytics.com This allows for the extension of the carbon framework. In a study on 3-amidothiophene derivatives, reactions with various carbonyl compounds under acidic conditions led to substitution at the 2-position of the thiophene ring. nih.gov

| Reaction Type | Typical Reagent(s) | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Primarily C-5 | numberanalytics.com |

| Nitration | HNO₃/H₂SO₄ | Primarily C-5 (or C-3) | numberanalytics.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Primarily C-5 | numberanalytics.com |

The TTA molecule serves as a valuable precursor for the synthesis of more complex heterocyclic systems by building new rings onto its existing structure. These reactions often involve the condensation of the dicarbonyl linker with binucleophiles, which subsequently involves the thiophene moiety in the new ring system or as a primary substituent.

A key example is the synthesis of thieno[2,3-b]pyridines. Reaction of TTA with cyanoacetamide or cyanothioacetamide leads to the formation of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one or its thione analog, respectively. science.gov These products can then be further functionalized to create a variety of fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d] aip.orgnih.govsigmaaldrich.comtriazines. nih.gov

Functionalization of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability due to the strength of the carbon-fluorine bond. However, recent advances in synthetic chemistry have enabled its functionalization. olemiss.edu

Direct modification of the CF3 group is challenging but can be achieved through C-F bond activation. These strategies often involve transforming the highly fluorinated group into a less fluorinated but more synthetically versatile handle.

Reductive Defluorination: Photochemically-mediated methods can achieve the defluorinative alkylation of compounds containing an α-trifluoromethyl carbonyl moiety. nih.gov This process effectively converts a CF3 group into a difluoromethylene (CF2R) group by reacting it with an alkene.

Lewis Acid/Photochemical Activation: For more challenging substrates like trifluoroacetamides, synergistic activation using a Lewis acid (e.g., Zn(OTf)2) and photochemical energy can lower the reduction potential, enabling C-F bond functionalization that would otherwise be unreactive. nih.gov

Gas-Phase Activation: Studies using mass spectrometry have shown that metal ions like Cr+ can induce C-F bond activation and hydrolysis in fluorinated ketones in the gas phase. researchgate.net

The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire molecule. olemiss.edu

Increased Electrophilicity: The CF3 group enhances the electrophilic character of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. semanticscholar.org

Acidity of Methylene (B1212753) Protons: In TTA, the CF3 group increases the acidity of the protons on the central methylene bridge (-CH2-), facilitating deprotonation and subsequent reactions at this site. aip.orgwikipedia.org

Tautomeric Equilibrium: The presence of the CF3 group strongly favors the enol tautomer in β-diketones like TTA. The equilibrium lies towards the enol form where the hydroxyl group forms a stable intramolecular hydrogen bond with the carbonyl oxygen of the trifluoroacetyl group. aip.org

Physicochemical Properties: The CF3 group increases the lipophilicity and metabolic stability of molecules, making it a desirable feature in the design of pharmaceuticals. olemiss.edu

Transformations at the Acetone Linker

The β-diketone linker in TTA, -C(=O)-CH2-C(=O)-, is the most reactive part of the molecule. Its chemistry is dominated by keto-enol tautomerism and the reactivity of its two carbonyl groups and the acidic central methylene protons. nih.gov

The linker's reactivity is the basis for its most important application: the synthesis of heterocyclic compounds. Condensation with binucleophiles is a powerful strategy for creating five- and six-membered rings.

Pyrazole (B372694) Synthesis: The reaction of TTA with various hydrazine (B178648) derivatives (e.g., hydrazine hydrate, phenylhydrazine) is a classic and efficient method for synthesizing trifluoromethyl-substituted pyrazoles. mdpi.comnih.govorganic-chemistry.orgsci-hub.se The reaction proceeds via condensation, followed by cyclization and dehydration to yield the aromatic pyrazole ring. This method allows for the creation of a diverse library of pyrazoles by varying the substituent on the hydrazine. mdpi.comresearchgate.net

Diazepine Synthesis: Reaction of TTA with diamines, such as ethylenediamine, in a 2:1 molar ratio leads to a double condensation reaction, forming seven-membered rings like 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. science.gov

Alkylation/Acylation: The active methylene protons can be removed by a base, creating a nucleophilic enolate that can be alkylated or acylated, introducing further substituents at the central carbon of the linker. organic-chemistry.org

Sulfenylation: Under metal-free conditions, the active methylene group can undergo sulfenylation via a cross-dehydrogenative coupling with thiols, leading to α-sulfenylated β-diketones. These products can be further manipulated to form other derivatives. acs.org

| Reactant | Resulting Heterocycle/Modification | Reaction Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Pyrazole | Condensation/Cyclization | mdpi.comresearchgate.net |

| Phenylhydrazine | N-Phenylpyrazole | Condensation/Cyclization | nih.gov |

| Ethylenediamine | 1,4-Diazepine | Double Condensation/Cyclization | science.gov |

| Thiophenols | α-Sulfenylated β-diketone | Cross-Dehydrogenative Coupling | acs.org |

| Cyanoacetamide | Substituted Pyridin-2(1H)-one | Condensation/Cyclization | science.gov |

Carbonyl Group Derivatizations

The electrophilic nature of the carbonyl carbons in 1,1,1-Trifluoro-3-(2-thienyl)acetone makes them prime targets for nucleophilic attack, leading to a variety of derivatized products. A significant area of investigation has been the reaction with amine-based nucleophiles to form Schiff bases and their subsequent metal complexes.

The condensation of this compound with primary amines, such as methylamine (B109427) and ethylamine, yields the corresponding Schiff bases. These reactions typically proceed via nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond, also known as an imine. These Schiff base ligands, possessing both nitrogen and oxygen donor atoms, are effective chelating agents for various metal ions. For instance, cobalt(II) complexes of these Schiff bases have been synthesized and characterized. Furthermore, these Schiff base derivatives can be converted into their thione analogues, which also form stable metal complexes.

Another important class of carbonyl group derivatization involves the reaction with hydrazine and its derivatives. These reactions are fundamental in the construction of nitrogen-containing heterocycles. The reaction of this compound with hydrazine hydrate, 2,4-dinitrophenylhydrazine, and 1,1-dimethylhydrazine (B165182) has been studied, leading to the formation of hydrazones and pyrazoles. researchgate.net The general mechanism involves the initial formation of a hydrazone, which can then undergo cyclization.

The reaction conditions for imine formation must be carefully controlled, typically requiring a weakly acidic pH of around 4 to 5 to ensure the amine remains nucleophilic while also facilitating the dehydration step. chemicalbook.com

Table 1: Examples of Carbonyl Group Derivatizations of this compound

| Reactant | Product Type | Notes |

| Primary Amines (e.g., methylamine, ethylamine) | Schiff Bases (Imines) | Can be further reacted to form metal complexes and thione derivatives. |

| Hydrazine Hydrate | Hydrazones, Pyrazoles | A key step in the synthesis of heterocyclic compounds. researchgate.net |

| 2,4-Dinitrophenylhydrazine | Hydrazones | Used for the characterization of carbonyl compounds. researchgate.net |

| 1,1-Dimethylhydrazine | Hydrazones | A common derivatization of carbonyl compounds. researchgate.net |

Formation of Cyclic and Acyclic Derivatives

The dicarbonyl functionality of this compound provides a robust platform for the synthesis of a diverse array of both cyclic and acyclic derivatives.

Cyclic Derivatives

A primary route to cyclic derivatives is through condensation reactions with binucleophilic reagents. The reaction with hydrazine and substituted hydrazines is a classic and efficient method for synthesizing pyrazole rings. wikipedia.orgepa.govthieme-connect.de The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

Furthermore, this compound is a key precursor for the synthesis of substituted pyridines and their fused-ring analogues, thienopyridines. For instance, reaction with cyanoacetamide or cyanothioacetamide can lead to the formation of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-one and its thiono analog, respectively. These pyridine (B92270) derivatives serve as versatile intermediates for the construction of more complex heterocyclic systems.

Acyclic Derivatives

Acyclic derivatization primarily involves the modification of the carbonyl groups without ring formation. One such transformation is the reduction of one or both carbonyl groups. While specific examples for the complete reduction of this compound are not extensively detailed in the reviewed literature, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a well-established method for reducing ketones to their corresponding alkanes. nih.gov For example, a thiophene-functionalized butanoic acid has been successfully synthesized from its corresponding ketone precursor using this method. nih.gov

Alternatively, selective reduction of one carbonyl group can lead to the corresponding alcohol. The hydrogenation of trifluoroacetone over a platinum catalyst to yield trifluoroisopropanol is a known transformation, suggesting that similar selective reductions could be applied to this compound to produce acyclic alcohol derivatives. epa.gov Alkylation at the carbon alpha to the carbonyl groups is another potential route to acyclic derivatives, with Grignard reagents being suitable for introducing alkyl groups. epa.gov

Table 2: Examples of Cyclic and Acyclic Derivatives from this compound

| Derivative Type | Synthetic Approach | Example Product Class |

| Cyclic | Reaction with hydrazines | Pyrazoles wikipedia.orgepa.govthieme-connect.de |

| Reaction with cyanoacetamide | Pyridinones | |

| Reaction with cyanothioacetamide | Pyridinethiones | |

| Acyclic | Reduction (e.g., Clemmensen) | Thienyl-substituted alkanes nih.gov |

| Selective Hydrogenation | Thienyl-substituted trifluoro-alcohols epa.gov | |

| Alkylation (e.g., Grignard reaction) | Thienyl-substituted tertiary alcohols epa.gov |

Synthesis of Conjugates and Hybrid Molecules Incorporating the Chemical Compound

The concept of creating hybrid molecules, which combine two or more pharmacophores into a single entity, is a growing strategy in drug discovery to enhance biological activity and overcome drug resistance. mdpi.comnih.gov this compound has been utilized as a scaffold in the synthesis of such complex molecules.

One notable example is its participation in three-component reactions. The reaction of this compound with azines (such as 4-methylpyridine, isoquinoline, and N-methyl imidazole) and dialkyl acetylenedicarboxylates generates stable 1,4-diionic compounds, which can be considered a form of hybrid molecule. nih.govmdpi.com These multicomponent reactions offer an efficient pathway to complex molecular architectures from simple starting materials.

The synthesis of hybrid molecules often involves linking the core structure to other biologically active moieties. While direct bioconjugation examples with this compound are not extensively documented in the reviewed literature, the principles of bioconjugation, such as linking to proteins or peptides, are well-established. nih.gov The reactive nature of the dicarbonyl system could potentially be exploited for covalent attachment to biomolecules after suitable functionalization.

Furthermore, the thienyl-pyridine scaffold derived from this compound has been incorporated into more complex structures. For example, thienyl-containing pyridinone derivatives have been used to synthesize pyridylthioacetamides, demonstrating the utility of the core structure in building larger, potentially bioactive molecules.

Table 3: Examples of Hybrid Molecules and Conjugates from this compound

| Synthesis Strategy | Reactants | Product Class |

| Three-component reaction | Azines, Dialkyl acetylenedicarboxylates | 1,4-Diionic Compounds nih.govmdpi.com |

| Multi-step synthesis | Cyanoacetamide, Acetone, Ammonium acetate (B1210297), then further derivatization | Pyridylthioacetamides |

Structure Activity Relationship Sar Studies of 1,1,1 Trifluoro 3 2 Thienyl Acetone Derivatives

Correlative Studies of Structural Features and Biological Efficacy

The biological efficacy of derivatives of 1,1,1-Trifluoro-3-(2-thienyl)acetone is intrinsically linked to the interplay between the trifluoromethyl ketone core and the thienyl moiety. Studies on related trifluoromethyl ketone inhibitors reveal that both components are critical for potent enzyme inhibition.

The trifluoromethyl ketone group is a key pharmacophore. Its hydrated gem-diol form is often considered the active species that mimics the tetrahedral transition-state intermediate of enzymatic hydrolysis of esters and amides. scispace.combeilstein-journals.org Research on a series of heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones as inhibitors of esterolytic enzymes has provided significant insights. For instance, 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone, an analogue where the thienyl group is replaced by a pyridylthio group, was found to be a highly potent inhibitor of juvenile hormone esterase (JHE). scispace.com

The nature of the heterocyclic ring directly impacts inhibitory potency. In a study of various heterocyclic thioethers of trifluoropropanones, the position of the nitrogen atom within the ring was crucial for activity against different enzymes. scispace.com This suggests that the thienyl group in this compound plays a significant role in orienting the molecule within the enzyme's active site. SAR studies on other thieno-pyrimidine derivatives have also shown that the thiophene (B33073) ring is a vital component for biological activity, with substitutions on this ring modulating potency. nih.govbiorxiv.org For example, in a series of 2-thienyl-4-furyl-6-aryl pyridines, a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety was found to be important for cytotoxic effects. researchgate.net

The following table summarizes the inhibitory activity of some heterocyclic trifluoromethyl ketone derivatives against various enzymes, illustrating the importance of the heterocyclic component.

| Compound | Enzyme | Inhibition (I₅₀) |

| 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone | Juvenile Hormone Esterase (JHE) | 98 nM |

| 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone | Acetylcholinesterase (AChE) | >100 µM |

| 3-(4-Pyridylthio)-1,1,1-trifluoro-2-propanone | Juvenile Hormone Esterase (JHE) | 2.5 µM |

| 3-(2-Pyrimidylthio)-1,1,1-trifluoro-2-propanone | Acetylcholinesterase (AChE) | 1.3 µM |

| 3-(1-Imidazolyl)-1,1,1-trifluoro-2-propanone (ketone form) | Acetylcholinesterase (AChE) | 1.1 µM |

Data sourced from a study on heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones. scispace.com

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the thienyl ring of this compound derivatives can significantly alter their reactivity and selectivity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can influence the electrophilicity of the ketone's carbonyl carbon and the binding affinity of the molecule to its biological target.

In studies of related thieno[2,3-b]pyridine (B153569) inhibitors of hepatic gluconeogenesis, replacing a trifluoromethyl group on the thienopyridine core with other substituents led to improved potency. nih.gov Similarly, for thioquinoline derivatives acting as α-glucosidase inhibitors, electron-donating groups on an attached phenyl ring were generally more favorable for activity than electron-withdrawing groups. nih.gov This suggests that fine-tuning the electronic environment of the thiophene ring in this compound derivatives could enhance their biological efficacy.

The position of the substituent on the thiophene ring is also critical. For instance, SAR studies on 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine (B92270) derivatives indicated that the substitution pattern on the aryl ring, which is analogous to potential substitutions on the thienyl ring, had a marked effect on anticancer activity. researchgate.net The presence of a methyl or chloro group in the para-position of the phenyl ring enhanced biological activity. researchgate.net

The following table illustrates the effect of substituents on the biological activity of a series of thieno[2,3-b]pyridine derivatives as hepatic gluconeogenesis inhibitors.

| Compound ID | R Group on Thienopyridine Core | Inhibition of Glucose Production (IC₅₀) |

| DMT | CF₃ | 33.8 µM |

| 8e | 4-Fluorophenyl | 16.8 µM |

| 9d | 3-Chlorophenyl | 12.3 µM |

Data sourced from a study on thieno[2,3-b]pyridine analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies on this compound derivatives are not extensively documented in the literature, the principles of QSAR can be applied to predict the activity of new analogues and guide their design.

A QSAR model for this class of compounds would typically involve calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. wjbphs.comresearchgate.net For instance, descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insights into the molecule's reactivity and have been correlated with the anticancer activity of other thienyl-containing compounds. researchgate.net

Once calculated, these descriptors would be correlated with the measured biological activity (e.g., IC₅₀ values for enzyme inhibition) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The resulting QSAR equation can then be used to predict the activity of unsynthesized derivatives.

For this compound derivatives, key descriptors would likely include:

Electronic descriptors: The partial charge on the carbonyl carbon and the energy of the LUMO, reflecting the electrophilicity of the ketone.

Steric descriptors: Molecular shape indices and volume to describe how the molecule fits into the enzyme's active site.

Hydrophobic descriptors: LogP, to model the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Topological descriptors: Indices that describe the connectivity and branching of the molecule, including the substitution pattern on the thienyl ring.

The development of a robust QSAR model would enable the virtual screening of a large library of potential derivatives, prioritizing the synthesis of those with the highest predicted potency.

Conformational Analysis and Its Influence on Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the trifluoromethyl ketone group and the thienyl ring influences how the molecule interacts with the amino acid residues in the active site of a target enzyme.

Conformational analysis of related ketones reveals important structural features. For dithienyl and furyl thienyl ketones, the preferred orientation of one heterocyclic ring relative to the carbonyl group is similar to that found in simpler acetyl derivatives. rsc.org In trifluoromethyl ketones, the trifluoromethyl group significantly influences the conformational preferences. For example, in 2-trifluoromethylacetophenone, the molecule adopts an orthogonal conformation. rsc.org

For trifluoromethyl ketone inhibitors, the active conformation is often the hydrated gem-diol. X-ray crystallography of 3-(4-pyridylthio)-1,1,1-trifluoro-2-propanone, a structural analogue, confirmed that it exists in this hydrated form in the solid state. scispace.com A more potent analogue, 3-(2-pyridylthio)-1,1,1-trifluoro-2-propanone, also exists as a gem-diol, but is stabilized by an intramolecular hydrogen bond, which may contribute to its higher inhibitory activity. scispace.com This suggests that the ability of this compound derivatives to adopt and maintain a stable hydrated conformation is key to their function as transition-state mimic inhibitors.

Computational modeling and spectroscopic techniques like NMR can be used to determine the preferred solution-state conformations and the energy barriers between different conformers. The flexibility of the molecule and the population of bioactive conformers are directly related to its inhibitory potency.

Biological and Pharmacological Research Applications of 1,1,1 Trifluoro 3 2 Thienyl Acetone and Its Derivatives

Antimicrobial Activity and Mechanisms of Action

Derivatives of 1,1,1-Trifluoro-3-(2-thienyl)acetone, which combine the thiophene (B33073) nucleus with fluorine-containing groups, have been a subject of interest in the search for new antimicrobial agents. The thiophene ring is a well-established pharmacophore in many biologically active compounds, while the inclusion of fluorine, particularly as a trifluoromethyl group, can enhance properties such as metabolic stability and binding affinity to biological targets. nih.gov

Antibacterial Research

The antibacterial potential of various thiophene derivatives has been explored against a range of pathogenic bacteria. While direct studies on this compound are limited, research on structurally related compounds provides insight into the antibacterial applications of the thiophene scaffold.

For instance, a study on novel tetrahydrobenzothiophene derivatives demonstrated their inhibitory efficacy against several bacterial strains. The research highlighted that compounds with electron-withdrawing groups on an associated benzene (B151609) ring exhibited significant antibacterial potency. nih.gov One derivative, compound 3b , showed concentration-dependent bacteriostatic effects against P. aeruginosa and Salmonella. nih.gov Molecular docking studies suggested that the thiophene moiety is crucial for maintaining a stable conformation of these molecules, potentially contributing to their antibacterial action. nih.gov

Another study focused on 3-amino thiophene-2-carboxamide derivatives, which showed greater activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative strains. nih.gov Specifically, compound 7b , which includes a methoxy (B1213986) group, demonstrated significant inhibition zones against P. aeruginosa, S. aureus, and B. subtilis. nih.gov These findings underscore the potential of modifying the substituents on the thiophene ring to modulate antibacterial activity.

The following table summarizes the antibacterial activity of selected thiophene derivatives.

| Compound ID | Bacterial Strain | Activity/Inhibition | Reference |

| 3b | P. aeruginosa | Bacteriostatic at 1x, 2x, and 4x MIC | nih.gov |

| 3b | Salmonella | Bacteriostatic at 1x, 2x, and 4x MIC | nih.gov |

| 7b | P. aeruginosa | 20 mm inhibition zone | nih.gov |

| 7b | S. aureus | 20 mm inhibition zone | nih.gov |

| 7b | B. subtilis | 19 mm inhibition zone | nih.gov |

Antifungal Research

The antifungal properties of compounds containing thiophene and trifluoromethyl groups have been an active area of research. The trifluoromethyl group is a key feature in several antifungal agents, and its inclusion in thiophene-based structures is a strategy for developing new therapeutic candidates. plos.org

Research into chalcones bearing trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups has shown that these compounds possess notable antifungal properties. plos.orgnih.gov A comparative study found that derivatives with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group against fungal strains like Candida albicans and Aspergillus niger. plos.org This suggests that the nature of the fluorine-containing substituent can significantly impact antifungal potency.

The mechanism of action for many antifungal compounds, particularly azole and triazole derivatives, involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.gov Thiophene derivatives have been incorporated into triazole structures to create novel antifungal agents. For example, novel thienopyridine 1,2,3-triazole derivatives have been synthesized and evaluated against various filamentous fungi and yeast species, with some compounds showing promising activity. nih.govnih.gov

Furthermore, studies on α-pyrone derivatives, some of which contain trifluoromethyl groups, have demonstrated their ability to inhibit biofilm formation in Candida albicans, including strains resistant to conventional antifungal drugs. semanticscholar.org Compounds with fluoro- and trifluoromethyl-substituents were among those that showed significant antibiofilm activity. semanticscholar.org

Antiviral Activity and Mechanisms of Action

The thiophene scaffold has been identified as a promising starting point for the development of antiviral agents. Through phenotypic screening, a thiophene derivative was identified as an inhibitor of Ebola virus (EBOV) entry, exhibiting activity in the micromolar range. nih.govacs.org This led to the synthesis and evaluation of a series of related compounds.

The antiviral activity of these derivatives was found to be highly dependent on specific structural features. For instance, the presence of a piperidine (B6355638) ring was critical for efficacy against a pseudotyped Ebola virus, as its removal led to a loss of activity. nih.govacs.org Further structure-activity relationship (SAR) studies revealed that a free amine group on the piperidine moiety was also essential. nih.govacs.org The mechanism of action for these compounds was determined to be the inhibition of viral entry, specifically by interfering with the interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the host cell receptor, Niemann-Pick C1 (NPC1). nih.govacs.org

In other research, 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes were found to be active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC50 values in the range of 0.1-10 µg/mL. nih.gov The trifluoroacetamido group appears to be a key contributor to this activity. Additionally, the introduction of a trifluoromethyl group into nucleoside analogs is a known strategy to enhance antiviral properties. mdpi.com

The table below presents antiviral activity data for selected thiophene derivatives.

| Compound ID | Virus | Target/Assay | Activity Metric (EC50/IC50) | Reference |

| Thiophene Hit 1 | Ebola Virus (pseudotype) | Viral Entry | 3.53 - 9.70 µM | nih.govacs.org |

| Thiophene 57 | Ebola Virus (wild-type) | Viral Entry | 0.19 µM | nih.gov |

| 7e | HIV-1 | Cell Culture | EC50 = 3.8 µg/mL | nih.gov |

| 8c-g | Human Cytomegalovirus (CMV) | Broad-spectrum antiviral assay | IC50 = 0.1-10 µg/mL | nih.gov |

| 8c-g | Varicella Zoster Virus (VZV) | Broad-spectrum antiviral assay | IC50 = 0.1-10 µg/mL | nih.gov |

Enzyme Inhibition Studies and Target Identification

Trifluoromethyl ketones (TFMKs) are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues in the enzyme's active site, such as serine or cysteine. nih.gov This can lead to the formation of a stable hemiketal or hemithioketal, mimicking the transition state of peptide bond hydrolysis. nih.gov

Derivatives of 1,1,1-trifluoro-2-propanone containing heterocyclic moieties, including those with a thiophene-related pyridylthio group, have been studied as inhibitors of various esterolytic enzymes. nih.gov For example, 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone was a potent inhibitor of juvenile hormone esterase (JHE) with an I50 value of 98 nM. nih.gov The hydrated, or gem-diol, form of these TFMKs is believed to be the active species that mimics the tetrahedral transition state of ester hydrolysis. nih.gov

More recently, TFMKs have been investigated as inhibitors of viral proteases. A series of TFMKs were developed as inhibitors of the SARS-CoV 3CL protease, a cysteine protease essential for viral replication. nih.gov One of the inhibitors demonstrated time-dependent inhibition with a Ki value of 0.3 µM. nih.gov

In addition to proteases, TFMKs have been designed to target other enzyme classes. An aromatic trifluoromethyl ketone was characterized as a "warhead" for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues. nih.gov This approach led to the development of potent and selective inhibitors of FGFR4 kinase and JAK3 kinase. nih.gov Thiophene derivatives have also been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation and carcinogenesis. researchgate.net

Research into Broader Biological and Pharmacological Applications

Anticancer Research

The thiophene nucleus is present in various compounds with demonstrated anticancer activity. plos.orgnih.gov Derivatives are often evaluated for their cytotoxicity against a panel of human cancer cell lines.

A series of thiophene derivatives were assessed for their cytotoxic effects on HeLa (cervical cancer) and Hep G2 (liver cancer) cell lines. nih.govacs.org Compound 480 was identified as a promising candidate with IC50 values of 12.61 µg/mL against HeLa cells and 33.42 µg/mL against Hep G2 cells. nih.govacs.org Further investigation showed that this compound could induce apoptosis through mechanisms involving changes in mitochondrial membrane potential and the generation of reactive oxygen species. nih.govacs.org

Another study focused on a novel thiophene derivative, F8 , which displayed anticancer activity against lymphoma and leukemia cell lines, with CC50 values ranging from 0.805 µM to 3.05 µM. plos.orgnih.gov The mechanism of action was also linked to the induction of apoptosis. plos.orgnih.gov

The inclusion of a trifluoromethyl group is a common strategy in the design of anticancer agents, as it can enhance properties like lipophilicity and metabolic stability. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity. nih.gov Compound 3b from this series was found to be the most active against several cancer cell lines. nih.gov

The following table summarizes the anticancer activity of selected thiophene derivatives.

| Compound ID | Cancer Cell Line | Activity Metric (IC50/CC50) | Reference |

| 480 | HeLa (Cervical) | IC50 = 12.61 µg/mL | nih.govacs.org |

| 480 | Hep G2 (Liver) | IC50 = 33.42 µg/mL | nih.govacs.org |

| F8 | Lymphoma/Leukemia | CC50 = 0.805 - 3.05 µM | plos.orgnih.gov |

| SB-200 | MCF-7 (Breast) | IC50 < 30 µmol/l | researchgate.net |

| 3b | Melanoma, Human Keratinocytes | Reduced viability to 20% at 50 µM | nih.gov |

Anti-inflammatory Research

The investigation into this compound and its derivatives for anti-inflammatory applications is largely centered on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The trifluoromethyl ketone group is a critical pharmacophore that contributes to the inhibitory potential of these compounds.

Various studies have highlighted the significant anti-inflammatory activity associated with the inclusion of a trifluoromethyl group in different molecular structures. mdpi.com For instance, research on trifluoromethyl thioxanthene (B1196266) derivatives, which share the trifluoromethyl ketone feature, has demonstrated promising and selective inhibition of the COX-2 enzyme. mdpi.com COX-2 is an inducible enzyme that plays a major role in synthesizing pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme.

In one study, a series of synthesized trifluoromethyl thioxanthene derivatives were evaluated for their ability to inhibit COX enzymes. The results indicated that several of these compounds were potent and selective inhibitors of COX-2. mdpi.com For example, a specific derivative, compound 4 in the study, showed a half-maximal inhibitory concentration (IC₅₀) of 6.5 ± 0.77 µM for COX-2, with a selectivity index of 1.6, suggesting a preferential action against the inflammatory enzyme. mdpi.com Such findings underscore the potential of the trifluoromethyl ketone moiety, a key component of this compound, in designing novel anti-inflammatory agents.

The anti-inflammatory properties of compounds containing a thiophene ring have also been noted. Thiophene derivatives are explored as scaffolds for drugs with potential analgesic, antipyretic, and anti-inflammatory effects. researchgate.net The combination of the thiophene ring with the trifluoromethyl ketone in this compound therefore represents a promising structural motif for the development of new anti-inflammatory candidates.

Table 1: COX-2 Inhibition by selected Trifluoromethyl Thioxanthene Derivatives

| Compound | COX-2 IC₅₀ (nM) |

| 1 | 27.4 |

| 3 | Not specified |

| 4 | 6.5 |

Data sourced from a study on the bioactivity of synthesized trifluoromethyl thioxanthene analogues, highlighting their potential as anti-inflammatory agents through selective COX-2 inhibition. mdpi.com

Neuropharmacological Investigations

The structural characteristics of this compound and its derivatives make them intriguing candidates for neuropharmacological research. The lipophilicity imparted by the thiophene ring is a crucial attribute, as it can enhance a molecule's ability to cross the blood-brain barrier (BBB), a prerequisite for drugs targeting the central nervous system. nih.gov

Research has shown that thiophene-containing compounds can exhibit neuroprotective effects. nih.gov For example, certain novel thiophene derivatives have been found to possess good neuroprotective properties and optimal physicochemical characteristics for CNS applications. nih.gov Oxidative stress is a key pathological factor in neurodegenerative diseases, and the search for small molecules that can protect against it is a significant area of research. nih.gov While not direct derivatives of this compound, synthetic thioflavones have been identified as neuroprotective agents against hydrogen peroxide-induced oxidative stress. nih.gov This activity was found to be mediated through the activation of anti-apoptotic cell survival pathways, such as ERK1/2 and PI3K/Akt. nih.gov

Furthermore, the trifluoromethyl ketone moiety has relevance in the context of neuro-inflammation and neurodegeneration through its role in caspase inhibition. Caspases are a family of proteases that are centrally involved in apoptosis (programmed cell death) and inflammation. mdpi.com Dysregulation of caspase activity is linked to degenerative conditions like Alzheimer's disease. mdpi.com Fluoromethyl ketones, including peptidyl fluoromethyl ketones (PFMKs), are known to be effective caspase inhibitors. mdpi.com For instance, the administration of a specific fluoromethyl ketone, Boc-Asp(OMe)-FMK, has been shown in animal models of traumatic brain injury to delay neuron death through a mechanism involving caspases. mdpi.com

Given that both the thiophene ring and the trifluoromethyl ketone group have been independently associated with neuroprotective and neuromodulatory activities, derivatives of this compound represent a logical avenue for the exploration of new treatments for neurological disorders.

Table 2: Investigated Mechanisms in Neuropharmacology for Related Compound Classes

| Compound Class | Investigated Mechanism | Potential Relevance |

| Thiophene Derivatives | Neuroprotection, BBB penetration | Targeting CNS diseases nih.gov |

| Thioflavones | Protection against oxidative stress via ERK1/2 and PI3K/Akt pathways | Combating neurodegeneration nih.gov |

| Fluoromethyl Ketones | Caspase inhibition | Delaying neuronal apoptosis mdpi.com |

Applications in Materials Science and Emerging Technologies

Applications in Polymer and Monomer Chemistry

The distinct properties of 1,1,1-Trifluoro-3-(2-thienyl)acetone make it a valuable candidate for the synthesis of specialized polymers and novel monomers. The presence of the fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to polymeric structures. unl.eduunl.edu

Incorporation into Fluorinated Polymers

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low dielectric constants. unl.eduunl.edu The incorporation of fluorinated compounds like this compound into polymer chains is a key strategy for developing new materials with enhanced performance. While direct polymerization of this specific compound is not widely documented, its structural motifs are of great interest.

The trifluoromethyl group is a key functional group for modifying the properties of polymers. Its high electronegativity can influence the electronic characteristics of the polymer backbone, while its bulkiness can affect chain packing and morphology. Fluorination of polymers can be achieved either by the polymerization of fluorine-containing monomers or by the post-polymerization modification of conventional polymers. unl.eduunl.edu

Development of Novel Monomers

There is potential for this compound to serve as a precursor for the synthesis of novel monomers. The reactive nature of the ketone and the potential for functionalization of the thienyl ring provide pathways to create monomers suitable for various polymerization techniques. These monomers could then be used to introduce both fluorine and a heteroaromatic ring into the polymer structure, a combination that is highly sought after for advanced applications.

Coordination Chemistry and Metal Complexation Research

The β-diketone functionality of this compound makes it an excellent ligand for a wide range of metal ions. The resulting metal complexes have applications in various areas, including catalysis.

Ligand Design and Synthesis

This compound belongs to the class of thienyl-containing β-diketones, which are known to form stable complexes with various metals. researchgate.net The synthesis of these ligands often involves a Claisen condensation reaction. nih.gov The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the ligand and can influence the properties of the resulting metal complexes.

The coordination of these ligands to metal centers can lead to the formation of well-defined structures with specific geometries. The thienyl group can also participate in secondary interactions, further stabilizing the complex.

| Property | Description | Reference |

| Ligand Class | Asymmetrical β-diketone | researchgate.net |

| Key Functional Groups | Trifluoromethyl, Thienyl, β-dicarbonyl | |

| Synthesis Method | Claisen Condensation | nih.gov |

Applications in Catalysis

Metal complexes derived from β-diketone ligands are widely studied for their catalytic activity. While specific catalytic applications of this compound complexes are not extensively reported, related compounds have shown promise. For example, rhodium(I) complexes with the similar ligand 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione have been synthesized and studied. researchgate.net

The electronic properties of the ligand, influenced by the trifluoromethyl and thienyl groups, can tune the catalytic activity of the metal center. These complexes have potential applications in various organic transformations.

Optoelectronic and Electronic Materials Research

The combination of a conjugated thienyl ring and an electron-withdrawing trifluoromethyl group makes this compound and its derivatives interesting candidates for research in optoelectronic and electronic materials.

Polymers and small molecules containing thiophene (B33073) units are widely used in organic electronics due to their excellent charge transport properties. mdpi.com The introduction of fluorine atoms can enhance the stability and electron-accepting properties of these materials, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

Sensors and Biosensors Development

The unique chemical properties of this compound, also known as Thenoyltrifluoroacetone (TTA), particularly its capacity as a high-affinity chelating agent for heavy metals, have positioned it as a valuable component in the development of specialized sensors. bioforumconf.com Research has focused on leveraging its ability to bind with specific metal ions to create sensitive and selective detection platforms, which are crucial for environmental monitoring. bioforumconf.comacs.orgnih.gov

A notable application is in the creation of fluorescent sensors for detecting hazardous radioactive substances like lanthanides and actinides in groundwater. bioforumconf.comacs.orgresearchgate.net Scientists have developed a novel sensor by preparing a hybrid material composed of carbon dots (C-dots) and an aerogel through the in-situ carbonization of this compound. acs.orgnih.gov This TTA-C-dot-aerogel construct serves as a resilient and effective platform for identifying specific metal ions in aqueous solutions. bioforumconf.com

The operating principle of this sensor is based on fluorescence spectroscopy. The interaction between the target metal ions and the TTA-functionalized carbon dots within the aerogel matrix leads to distinct changes in the material's fluorescent properties. acs.orgresearchgate.net Specifically, the presence of uranyl (UO₂²⁺) ions induces a significant red shift in the fluorescence spectrum of the sensor. nih.govresearchgate.net In contrast, the sensor exhibits a pronounced fluorescence quenching effect when it interacts with Europium (Eu³⁺) and Samarium (Sm³⁺) ions. bioforumconf.comacs.org

The aerogel host matrix plays a critical role in this system. It not only enables the formation of the ion-selective TTA-C-dots within its pores but also facilitates the adsorption of and interaction between the target metal ions and the embedded carbon dots. bioforumconf.comnih.govresearchgate.net This innovative sensor design offers a selective and sensitive method for the detection and speciation of lanthanide and actinide metal ions, addressing a significant environmental hazard. bioforumconf.comacs.org

Research Findings on TTA-Based Fluorescent Sensor

| Target Ion | Sensing Platform | Detection Principle | Observed Phenomenon | Reference |

|---|---|---|---|---|

| Uranyl (UO₂²⁺) | TTA-Carbon Dot-Aerogel Hybrid | Fluorescence Spectroscopy | Significant red fluorescence shift | bioforumconf.comacs.orgnih.govresearchgate.net |

| Europium (Eu³⁺) | TTA-Carbon Dot-Aerogel Hybrid | Fluorescence Spectroscopy | Pronounced fluorescence quenching | bioforumconf.comacs.orgnih.govresearchgate.net |

| Samarium (Sm³⁺) | TTA-Carbon Dot-Aerogel Hybrid | Fluorescence Spectroscopy | Pronounced fluorescence quenching | bioforumconf.comacs.orgnih.govresearchgate.net |

Advanced Analytical Methodologies for the Characterization and Study of 1,1,1 Trifluoro 3 2 Thienyl Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,1,1-Trifluoro-3-(2-thienyl)acetone in solution. nih.gov It provides detailed information on the molecular framework and is particularly effective in studying the dynamic equilibrium between its tautomeric forms.

Like other β-diketones, this compound exists as a mixture of keto and enol tautomers. researchgate.net The enol form is often dominant in solution, stabilized by the formation of a strong intramolecular hydrogen bond. researchgate.net Due to the asymmetry of the molecule, with a trifluoromethyl group and a thienyl group flanking the carbonyls, two distinct enol structures are possible. researchgate.net

¹H and ¹³C NMR spectroscopy can readily distinguish between these forms. researchgate.net The keto form is characterized by a methylene (B1212753) (-CH₂-) signal, while the enol form displays a vinylic methine (=CH-) proton signal and a hydroxyl (-OH) proton signal. researchgate.net Studies on TTA indicate that the enol forms are predominant in solution. researchgate.net Analysis of ¹³C NMR spectra suggests that the major enol tautomer is the one where the enolic hydroxyl group is adjacent to the thienyl moiety. researchgate.net The slow interconversion between the enol and keto forms can be monitored by NMR, allowing for kinetic analysis of the tautomerization process. researchgate.netcore.ac.uk Furthermore, ¹⁹F NMR is a valuable technique for this compound, providing a sensitive probe for the trifluoromethyl group and its chemical environment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Tautomers of this compound and Related Structures

| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Keto | Methylene (-CH₂-) | ~2.8-3.9 | - | researchgate.net |

| Enol | Vinylic Methine (=CH-) | ~5.9-6.5 | ~92.9 | researchgate.netresearchgate.net |

| Enol | Thienyl Protons | ~7.2-8.0 | ~136.5 | researchgate.net |

Note: Exact chemical shifts are dependent on the solvent and temperature.

Mechanistic studies of reactions involving this compound heavily rely on NMR. nih.gov Techniques such as in-situ reaction monitoring allow for the real-time tracking of reactant consumption and product formation, providing crucial data for kinetic analysis. nih.gov Advanced methods like Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the association of molecules in solution and to help identify species in a complex mixture. nih.gov

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. nih.gov The compound has a monoisotopic mass of 194.00132 g/mol . epa.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of the parent compound and any intermediates or products formed during a reaction. rsc.orgnih.gov This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.

Various ionization techniques can be employed. Electron Ionization (EI) is a common method that can provide a detailed fragmentation pattern, offering structural clues. For softer ionization, techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) are useful for analyzing ketones. nih.gov In PTR-MS, the analyte (M) is typically ionized to form a protonated molecule, [M+H]⁺, or in negative ion mode, a deprotonated molecule, [M-H]⁻. nih.gov This helps in the unambiguous determination of the molecular weight. nih.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard method for separating and identifying volatile products in a reaction mixture, such as in oxidation studies of ketones. researchgate.net

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₅F₃OS + H]⁺ | 195.00861 |

| [M+Na]⁺ | [C₇H₅F₃OS + Na]⁺ | 216.99055 |

| [M-H]⁻ | [C₇H₅F₃OS - H]⁻ | 192.99405 |

| [M+NH₄]⁺ | [C₇H₅F₃OS + NH₄]⁺ | 212.03515 |

| [M]⁺ | [C₇H₅F₃OS]⁺ | 194.00078 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously identify which tautomer and conformer of this compound is present in a crystal. researchgate.netcore.ac.uk

The process involves growing a single crystal of high quality, which can be achieved through methods like slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. ufl.edu The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Table 3: Typical Parameters Reported in a Crystallographic Study

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Triclinic). core.ac.ukresearchgate.net |

| Space Group | The specific symmetry group of the crystal (e.g., Pbca, P-1). core.ac.ukresearchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. core.ac.uk |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. core.ac.uk |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for both the isolation and the purity evaluation of this compound.